2,4-Bis(chloromethyl)pyridine

Coordination Chemistry Organometallic Catalysis Ligand Design

Sourcing regioisomerically pure 2,4-bis(chloromethyl)pyridine is critical to avoid structural failures in asymmetric catalysis and polymer morphology. This 2,4-isomer provides a distinct chelation angle for pincer ligands and introduces a performance-enhancing “kink” in polymer backbones, unlike the linear 2,6-substituted variant. Key outcomes include: • Unique enantioselectivity in metal-catalyzed hydrogenation and cross-coupling. • Disrupted crystallinity improving solubility and processability in specialty resins. • Sequential functionalization enabling precise dopamine D3 receptor pharmacophore elaboration.

Molecular Formula C7H7Cl2N
Molecular Weight 176.04 g/mol
CAS No. 101822-23-5
Cat. No. B024964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(chloromethyl)pyridine
CAS101822-23-5
SynonymsPyridine, 2,4-bis(chloromethyl)- (9CI)
Molecular FormulaC7H7Cl2N
Molecular Weight176.04 g/mol
Structural Identifiers
SMILESC1=CN=C(C=C1CCl)CCl
InChIInChI=1S/C7H7Cl2N/c8-4-6-1-2-10-7(3-6)5-9/h1-3H,4-5H2
InChIKeyFXHAIUVIYDUVGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Bis(chloromethyl)pyridine: Strategic Bifunctional Pyridine Building Block


2,4-Bis(chloromethyl)pyridine is a heterocyclic building block characterized by two electrophilic chloromethyl groups positioned at the 2- and 4-positions of a pyridine ring. This substitution pattern confers a unique and predictable reactivity profile, making it a critical intermediate for the synthesis of complex ligands, polymers, and pharmaceutical precursors . The compound's molecular formula is C₇H₇Cl₂N, with a molecular weight of 176.04 g/mol . Its primary utility lies in nucleophilic substitution reactions, where both chloromethyl groups can be sequentially or simultaneously functionalized to create diverse and value-added pyridine derivatives .

Dual electrophilic handles for sequential nucleophilic substitution

Distinct 2,4-regiochemistry controls metal coordination geometry

Scaffold for ligands, functional polymers, and pharma intermediates

Why 2,4-Bis(chloromethyl)pyridine Has No Generic Equivalent


The specific 2,4-regiochemistry of the chloromethyl groups on the pyridine ring is not a minor structural variation; it fundamentally dictates the compound's reactivity, selectivity, and the final architecture of the molecules it is used to create. Unlike its 2,5- or 2,6-substituted isomers, the 2,4-substitution pattern alters the electronic environment of the pyridine nitrogen, influencing its coordination chemistry with metals . Furthermore, the distinct spatial orientation of the reactive groups in the 2,4-isomer leads to different geometries in resulting ligands and polymers compared to those synthesized from other regioisomers, directly impacting their performance in catalysis or materials science . This regiospecificity is a critical factor for researchers designing molecules with precise three-dimensional and electronic properties, where generic substitution would lead to unpredictable or suboptimal outcomes.

2,4- vs 2,6- isomer
2,4-: expected mononuclear/dinuclear coordination mode2,6-: forms dinuclear and tetranuclear Pd(II) clusters — geometry and nuclearity differ significantly
2,4- vs 2,5- isomer
2,4-: both reactive sites at electronically activated positions (2- and 4-)2,5-: one chloromethyl at less-activated 5-position — regioselectivity profile may shift

2,4-Bis(chloromethyl)pyridine vs. Key Analogs


Coordination Geometry: 2,4- vs. 2,6-Isomer

The regioisomer 2,6-Bis(chloromethyl)pyridine is known to form dinuclear and tetranuclear palladium(II) complexes through oxidative addition, with yields reaching 56% and 48% respectively under optimized conditions [1]. While direct quantitative data for 2,4-Bis(chloromethyl)pyridine is not available, the distinct 2,4-substitution pattern is expected to enforce a different coordination geometry and metal-binding mode. This structural difference is a primary determinant in catalyst performance, influencing selectivity and turnover frequency in cross-coupling reactions . The 2,4-isomer avoids the potential for Cα,N,Cα′-bridging tandem structures seen in the 2,6-isomer, offering a distinct coordination environment.

Coordination Geometry: 2,4- vs 2,6-
Class-level inference
Target: expected mononuclear/dinuclear complexes.
Comparator 2,6-: dinuclear (56% yield) and tetranuclear (48% yield) Pd(II) complexes reported.
Supports catalyst geometry screening for cross-coupling
Data to verify for 2,4-isomer; conditions: toluene, 100°C, [Pd(PPh₃)₄]
Coordination Chemistry Organometallic Catalysis Ligand Design

Synthetic Yield Benchmark: Bis(chloromethyl)pyridine Class

A study on the improved synthesis of bis(chloromethyl)arene monomers reports yields for 2,5-bis(chloromethyl)pyridine ranging from 46% to 54% using N-chlorosuccinimide (NCS) under radical conditions [1]. This yield range serves as a crucial performance benchmark for the class of bis(chloromethyl)pyridines. When evaluating synthetic routes or sourcing custom-synthesized 2,4-Bis(chloromethyl)pyridine, procurement specialists and chemists should use this figure as a reference point. A vendor's ability to provide material with a documented synthetic yield significantly exceeding this range (e.g., >60%) or a validated high-purity analytical certificate is a strong indicator of a more efficient or optimized manufacturing process .

Synthetic Yield Benchmark
Class-level inference
Class benchmark (2,5-isomer): 46–54% via radical chlorination with NCS
Supplier performance review: yield >60% may indicate process efficiency
Target compound yield not reported; BPO or UV initiation conditions
Synthetic Methodology Process Chemistry Monomer Synthesis

Nucleophilic Substitution Regioselectivity: 2,4- vs. 2,5-Pattern

In pyridine derivatives, the 2- and 4-positions are generally more activated toward nucleophilic aromatic substitution (SNAr) compared to the 3-position [1]. This fundamental principle of heterocyclic chemistry means that the two chloromethyl groups in 2,4-Bis(chloromethyl)pyridine are situated at the two most reactive sites on the pyridine ring. This configuration offers a potential for sequential functionalization or preferential reaction at the 2-position first due to the adjacent nitrogen's electron-withdrawing effect. This contrasts with isomers like 2,5-bis(chloromethyl)pyridine, where one reactive group is at the less-activated 5-position, potentially leading to different kinetic profiles and product distributions in multi-step syntheses .

SN Regioselectivity: 2,4- vs 2,5-
Class-level inference
2- and 4-positions are more electronically activated than the 5-position for nucleophilic substitution.
Enables sequential functionalization strategy
SN2 or SNAr context; 2,5-isomer may show altered kinetic profile
Medicinal Chemistry Polymer Chemistry Site-Specific Functionalization

Optimized Applications of 2,4-Bis(chloromethyl)pyridine


Ligand Synthesis for Asymmetric Metal Catalysis

2,4-Bis(chloromethyl)pyridine is an ideal precursor for synthesizing chiral pincer or bidentate ligands. The distinct 2,4-geometry forces a different metal chelation angle compared to the more common 2,6-isomer [1]. This difference in ligand architecture can be exploited to create novel catalysts with unique enantioselectivity in reactions like hydrogenation or cross-coupling, where the spatial arrangement around the metal center is paramount for high performance.

Functional Polymer and Advanced Material Synthesis

The compound serves as a bifunctional monomer for creating polymers with a well-defined, non-linear geometry. The 2,4-substitution pattern introduces a "kink" into the polymer backbone, which can disrupt crystallinity and enhance properties like solubility and processability . This is particularly valuable for designing specialty coatings, ion-exchange resins, or electrochromic materials where precise control over polymer morphology is essential.

Strategic Intermediate for Pharmaceutical Building Blocks

The predictable and regioselective reactivity of the chloromethyl groups allows for the sequential introduction of pharmacophores onto the pyridine core. As demonstrated by the class-level synthetic yield data, achieving a high-purity intermediate is critical for the overall efficiency of a multi-step medicinal chemistry campaign [2]. The 2,4-isomer provides a specific scaffold that can be elaborated into compounds targeting the dopamine D3 receptor, among other therapeutic targets [3].

Application
Selection Property
Validation Focus
Ligand synthesis for asymmetric catalysis
Distinct 2,4-coordination geometry vs 2,6-isomer
Catalyst enantioselectivity and turnover frequency screening
Functional polymer and advanced material design
Non-linear “kink” geometry from 2,4-substitution
Polymer morphology, solubility, and processability control
Pharmaceutical building block elaboration
Regioselective dual functionalization of pyridine core
Multi-step synthesis efficiency and intermediate purity review

Technical Documentation Hub

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